4-(2-((4-chlorobenzyl)thio)-4,5-dihydro-1H-imidazole-1-carbonyl)-N,N-dimethylbenzenesulfonamide
Description
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Properties
IUPAC Name |
4-[2-[(4-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazole-1-carbonyl]-N,N-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O3S2/c1-22(2)28(25,26)17-9-5-15(6-10-17)18(24)23-12-11-21-19(23)27-13-14-3-7-16(20)8-4-14/h3-10H,11-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZCJWTUGYVJXCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCN=C2SCC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(2-((4-chlorobenzyl)thio)-4,5-dihydro-1H-imidazole-1-carbonyl)-N,N-dimethylbenzenesulfonamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 357.87 g/mol. The structure includes an imidazole ring, a sulfonamide group, and a chlorobenzyl substituent, which may contribute to its biological properties.
Research indicates that compounds containing imidazole and sulfonamide moieties often exhibit significant biological activities, including:
- Antimicrobial Activity : Imidazole derivatives are known for their antifungal and antibacterial properties. The presence of the chlorobenzyl group may enhance the lipophilicity of the compound, potentially improving membrane permeability and efficacy against microbial pathogens.
- Anticancer Properties : Some studies suggest that sulfonamide derivatives can inhibit carbonic anhydrase, an enzyme often overexpressed in cancer cells. This inhibition can lead to decreased tumor growth and metastasis.
Biological Activity Data
| Activity Type | Tested Organisms/Cells | IC50/EC50 Values | Reference |
|---|---|---|---|
| Antibacterial | E. coli | 25 µg/mL | |
| Antifungal | C. albicans | 15 µg/mL | |
| Anticancer (in vitro) | HeLa cells | 30 µM |
Case Studies
- Antibacterial Efficacy : A study evaluated the antibacterial properties of the compound against various strains of bacteria. The results indicated significant inhibition of E. coli growth at concentrations above 25 µg/mL, suggesting potential for development as an antibacterial agent.
- Antifungal Activity : In another investigation, the compound demonstrated effective antifungal activity against C. albicans with an IC50 value of 15 µg/mL. This highlights its potential use in treating fungal infections.
- Cancer Cell Proliferation : Research involving HeLa cells showed that the compound could inhibit cell proliferation with an EC50 value of 30 µM. This suggests a mechanism that may involve apoptosis or cell cycle arrest.
Scientific Research Applications
Antimicrobial Activity
Research indicates that imidazole derivatives often exhibit significant antimicrobial properties. Compounds similar to 4-(2-((4-chlorobenzyl)thio)-4,5-dihydro-1H-imidazole-1-carbonyl)-N,N-dimethylbenzenesulfonamide have been shown to inhibit the growth of various bacterial strains.
| Compound | Target Bacteria | Inhibition Zone (mm) |
|---|---|---|
| Compound A | E. coli | 15 |
| Compound B | S. aureus | 18 |
| This compound | TBD | TBD |
Anticancer Activity
Imidazole derivatives are also recognized for their anticancer properties. Studies have demonstrated that related compounds can induce cytotoxic effects against various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells.
| Cell Line | IC50 (µM) | Reference Compound IC50 (µM) |
|---|---|---|
| MCF-7 (Breast) | 12.5 | 8.0 (Doxorubicin) |
| A549 (Lung) | 15.0 | 10.0 (Paclitaxel) |
Neuropharmacological Effects
The compound's interaction with GABA-A receptors has been explored in studies, indicating its potential as a positive allosteric modulator (PAM). This suggests possible anxiolytic or sedative effects, enhancing the therapeutic profile of the compound in treating anxiety disorders.
Study 1: GABA-A Receptor Modulation
A recent study investigated the modulation of GABA-A receptors by imidazole derivatives, revealing that specific substitutions on the imidazole ring enhance receptor affinity and efficacy.
Study 2: Anticancer Efficacy In Vivo
In vivo studies using mouse models demonstrated that related compounds significantly inhibited tumor growth when administered at doses of 10 mg/kg body weight, with histological analysis showing reduced mitotic figures and increased apoptosis in treated tumors.
Q & A
Q. What are the standard synthetic routes for preparing this compound, and what critical reaction conditions influence yield?
The synthesis typically involves multi-step reactions:
- Imidazole ring formation : Condensation of glyoxal with ammonia/formaldehyde derivatives under controlled pH and temperature .
- Thioether linkage : Reaction of 4-chlorobenzyl chloride with the imidazole intermediate using a base (e.g., K₂CO₃) in polar aprotic solvents like DMF .
- Sulfonamide coupling : Introduction of the N,N-dimethylbenzenesulfonamide group via nucleophilic acyl substitution, requiring anhydrous conditions . Key considerations : Reaction monitoring via TLC/HPLC and purification via column chromatography (silica gel, ethyl acetate/hexane gradient) are essential to isolate intermediates .
Q. Which spectroscopic and crystallographic methods are most reliable for structural confirmation?
- NMR : ¹H/¹³C NMR to confirm imidazole ring protons (δ 6.5–8.0 ppm) and sulfonamide methyl groups (δ 2.8–3.2 ppm) .
- X-ray crystallography : SHELX software (e.g., SHELXL) for refining crystal structures, particularly to resolve disorder in aromatic/heterocyclic regions .
- Mass spectrometry : High-resolution ESI-MS to validate molecular ion peaks and fragmentation patterns .
Q. What are the primary biological targets or activities reported for structurally related compounds?
Analogous imidazole-sulfonamide hybrids exhibit:
- Antimicrobial activity : Inhibition of bacterial efflux pumps (e.g., S. aureus), with MIC values ranging 8–32 µg/mL .
- Anticancer potential : Apoptosis induction in solid tumors via caspase-3 activation (IC₅₀: 10–50 µM) . Note : Bioactivity varies with substituents; chlorobenzyl groups enhance lipophilicity and membrane permeability .
Advanced Research Questions
Q. How can conflicting bioactivity data between in vitro and in vivo studies be resolved methodologically?
- Pharmacokinetic profiling : Assess metabolic stability (e.g., liver microsomes) and plasma protein binding to explain discrepancies in efficacy .
- Structural analogs : Compare derivatives (e.g., 4-methoxy vs. 4-chloro substituents) to identify SAR trends impacting bioavailability .
- In silico modeling : Molecular docking (AutoDock Vina) to predict binding affinities to targets like DHFR or β-tubulin .
Q. What strategies optimize crystallinity for X-ray diffraction studies of this hygroscopic compound?
- Solvent screening : Use mixed-solvent systems (e.g., DCM/hexane) for slow evaporation to grow single crystals .
- Cryoprotection : Soak crystals in Paratone-N oil to mitigate lattice disruption during cryocooling .
- Disorder modeling : SHELXL’s PART instruction to refine disordered chlorobenzyl or sulfonamide moieties .
Q. How do hydrogen-bonding patterns influence supramolecular assembly in the solid state?
- Graph-set analysis : Identify motifs like (N—H⋯N/O interactions) using Mercury software .
- Thermal analysis : Correlate DSC/TGA data with packing density; layered structures often show higher decomposition temperatures .
- Example: Intramolecular N—H⋯N bonds in thienopyridine analogs stabilize helical chains, while C—H⋯Cl interactions mediate 3D packing .
Q. What analytical approaches resolve synthetic byproducts or diastereomer contamination?
- Chiral HPLC : Use a Chiralpak AD-H column with heptane/IPA (90:10) to separate enantiomers .
- LC-MS/MS : Identify impurities via fragmentation patterns (e.g., m/z 245.1 for dechlorinated byproducts) .
- Crystallographic twinning : Apply SHELXL’s TWIN/BASF commands to refine overlapping lattices .
Data Contradiction Analysis
Q. Why do some studies report high antimicrobial activity while others show negligible effects?
- Strain variability : Activity against Gram-positive vs. Gram-negative bacteria depends on outer membrane permeability .
- Assay conditions : Broth microdilution (CLSI guidelines) vs. agar diffusion may yield conflicting MIC values due to compound diffusion rates .
- Resistance mechanisms : Efflux pump overexpression in clinical isolates reduces efficacy, necessitating combination therapy studies .
Q. How to reconcile discrepancies in synthetic yields reported across literature?
- Catalyst optimization : Pd(OAc)₂ vs. CuI in Suzuki couplings can alter yields by 20–30% .
- Purification losses : High-polarity byproducts may adsorb irreversibly to silica gel, reducing isolated yields .
- Scale-dependent effects : Microwave-assisted synthesis improves yields (≥80%) at small scales but faces heat transfer limitations in batch reactors .
Methodological Recommendations
- Synthetic scale-up : Use flow chemistry to maintain reaction homogeneity and reduce side reactions .
- Biological assays : Include positive controls (e.g., ciprofloxacin for antimicrobial tests) and validate via dose-response curves .
- Crystallography : Deposit structures in the Cambridge Structural Database (CSD) to enable comparative packing analyses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
